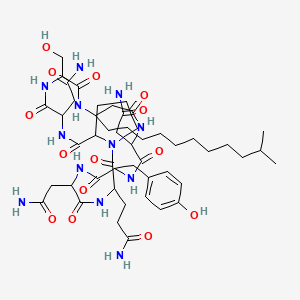

Iturin A-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iturin A-4 is a cyclic lipopeptide primarily produced by Bacillus species. It is known for its potent antifungal properties and low toxicity, making it a valuable compound in biomedicine and biocontrol . This compound consists of a β-amino fatty acid chain with 14–17 carbons and a cyclic heptapeptide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iturin A-4 is biosynthesized by non-ribosomal peptide synthetases (NRPSs). The biosynthetic operon consists of four open reading frames: ituD, ituA, ituB, and ituC . The synthesis involves the activation of amino acids and the formation of peptide bonds through the action of these synthetases .

Industrial Production Methods

Industrial production of this compound involves optimizing fermentation conditions. For instance, Bacillus amyloliquefaciens LL3 has been engineered to enhance the transcription of iturin A biosynthetic genes, leading to increased production . The fermentation conditions, such as pH and temperature, are optimized to maximize yield .

Analyse Des Réactions Chimiques

Types of Reactions

Iturin A-4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The conditions vary depending on the desired modification, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include modified lipopeptides with enhanced antifungal or antibacterial properties .

Applications De Recherche Scientifique

Iturin A-4 has diverse applications across various fields:

Chemistry: Used as a biosurfactant in soil remediation and enhanced oil recovery.

Biology: Acts as a biopesticide against plant pathogens.

Medicine: Potential treatment for human and animal mycoses due to its low toxicity.

Industry: Used in the food and cosmetic industries for its emulsifying properties.

Mécanisme D'action

Iturin A-4 exerts its effects by integrating into the lipid bilayers of cell membranes, increasing membrane permeability . This leads to the accumulation of reactive oxygen species and disruption of cellular functions . The molecular targets include the cell membrane and various intracellular pathways involved in maintaining cellular integrity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Surfactin: Another lipopeptide produced by Bacillus species, known for its strong surfactant properties.

Fengycin: A lipopeptide with potent antifungal activity, similar to Iturin A-4.

Uniqueness of this compound

This compound is unique due to its specific β-amino fatty acid chain and cyclic heptapeptide structure, which confer its potent antifungal properties and low toxicity . Unlike surfactin and fengycin, this compound has a broader spectrum of activity against various plant pathogens and fungi .

Propriétés

Formule moléculaire |

C49H76N12O14 |

|---|---|

Poids moléculaire |

1057.2 g/mol |

Nom IUPAC |

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(10-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |

InChI |

InChI=1S/C49H76N12O14/c1-27(2)11-8-6-4-3-5-7-9-12-29-22-42(68)55-33(23-39(51)65)44(70)57-32(21-28-14-16-30(63)17-15-28)43(69)58-34(24-40(52)66)45(71)56-31(18-19-38(50)64)49(75)61-20-10-13-37(61)48(74)59-35(25-41(53)67)46(72)60-36(26-62)47(73)54-29/h14-17,27,29,31-37,62-63H,3-13,18-26H2,1-2H3,(H2,50,64)(H2,51,65)(H2,52,66)(H2,53,67)(H,54,73)(H,55,68)(H,56,71)(H,57,70)(H,58,69)(H,59,74)(H,60,72) |

Clé InChI |

VOKIDQKEGUPZBD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)

![beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-](/img/structure/B12297035.png)

![8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12297054.png)

![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)

![(3S,alphaR)-3-[[(R)-Amino(4-hydroxyphenyl)acetyl]amino]-alpha-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid](/img/structure/B12297058.png)

![[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid](/img/structure/B12297077.png)

![3-Methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12297083.png)

![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)

![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)